For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of (2S,3R)-Voruciclib Hydrochloride
Introduction
(2S,3R)-Voruciclib hydrochloride (hereafter referred to as Voruciclib) is a clinical-stage, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1] Initially investigated as a potent inhibitor of CDK4 and CDK6, its primary mechanism of action is now understood to be the potent targeting of CDK9.[1][2][3] This activity disrupts transcriptional regulation of key survival proteins, leading to apoptosis in cancer cells. Voruciclib (B612172) is primarily under investigation for the treatment of hematologic malignancies such as Acute Myeloid Leukemia (AML) and B-cell malignancies, both as a monotherapy and in combination with other targeted agents.[4][5] A key therapeutic rationale is its ability to suppress the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), a protein frequently implicated in tumor survival and resistance to other therapies, including the BCL-2 inhibitor venetoclax (B612062).[2][5]
Primary Mechanism of Action: Transcriptional Suppression via CDK9 Inhibition
The principal anticancer effect of Voruciclib stems from its potent inhibition of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is essential for the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2), an event critical for the successful transcription of many genes, particularly those with short-lived mRNA and protein products.[2][4]
Many of these rapidly transcribed genes encode proteins crucial for cancer cell survival, proliferation, and apoptosis evasion. Key targets include the anti-apoptotic protein MCL-1 and the proto-oncogene MYC.[2][5] By inhibiting CDK9, Voruciclib prevents the phosphorylation of RNAPII, leading to a halt in transcriptional elongation and a subsequent rapid decline in the messenger RNA (mRNA) and protein levels of MCL-1 and MYC.[2][4] The depletion of these critical survival factors triggers the intrinsic apoptotic pathway, leading to cancer cell death.[3][6] Clinical studies have confirmed this mechanism, showing that Voruciclib treatment in patients leads to reduced phosphorylation of RNA polymerase 2 and a decrease in MCL1 mRNA expression.[2][4]
Caption: Voruciclib inhibits the CDK9/Cyclin T1 complex, blocking RNAPII phosphorylation and transcription of MCL-1 and MYC, leading to apoptosis.
Quantitative Data: Kinase Selectivity Profile
Voruciclib is a pan-CDK inhibitor with particularly high potency against CDK9.[1] Its activity has been measured against a panel of cyclin-dependent kinases, demonstrating a range of inhibitory constants (Ki).
| Kinase Target | Inhibitory Constant (Ki) | Reference |
| CDK9 | 0.626 nM | [1] |
| Pan-CDK Range | 0.626 nM - 9.1 nM | [1] |
Note: Specific Ki values for other individual CDKs beyond CDK9 are not consistently detailed in the provided search results, but the compound is established to have pan-CDK activity within this nanomolar range.[1]
Synergistic Activity with Venetoclax
A significant aspect of Voruciclib's therapeutic potential lies in its synergy with the BCL-2 inhibitor, venetoclax.[2][6] Venetoclax induces apoptosis by inhibiting the anti-apoptotic protein BCL-2.[6] However, a common mechanism of intrinsic and acquired resistance to venetoclax is the compensatory upregulation of MCL-1, which can sequester the pro-apoptotic protein Bim, thereby preventing apoptosis.[5][6]
Voruciclib directly counteracts this resistance mechanism. By inhibiting CDK9 and subsequently downregulating MCL-1 expression, Voruciclib restores sensitivity to venetoclax.[3][6] The combination of Voruciclib and venetoclax thus targets two critical anti-apoptotic proteins, BCL-2 and MCL-1, leading to enhanced and synergistic apoptosis in cancer cells.[6] This combination has shown promise in preclinical AML models and is being evaluated in clinical trials (NCT03547115).[6][7]
Caption: Voruciclib (inhibiting MCL-1) and Venetoclax (inhibiting BCL-2) synergize to promote apoptosis.
Secondary Mechanism: Reversal of Multidrug Resistance
In addition to its primary mechanism of CDK inhibition, Voruciclib has been shown to antagonize multidrug resistance (MDR) mediated by ATP-Binding Cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[8][9] Overexpression of these transporters is a major cause of chemotherapy failure, as they actively efflux a wide range of anticancer drugs from the cell.[9]
Voruciclib was found to potentiate the cytotoxic effects of conventional chemotherapeutic agents that are substrates of ABCB1 (e.g., paclitaxel, doxorubicin) and ABCG2 (e.g., mitoxantrone, SN-38).[8] It achieves this by directly interacting with the transporters, stimulating their ATPase activity while competitively inhibiting their drug efflux function.[8][9] This leads to increased intracellular accumulation of the co-administered anticancer drugs, thereby restoring their efficacy in resistant cancer cells.[8][9] This effect is independent of its CDK-inhibitory activity.[9]
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) of Voruciclib against specific CDK/cyclin complexes.
-
Methodology:
-
Reaction Setup: Recombinant human CDK9/Cyclin T1 enzyme is incubated in a kinase assay buffer.
-
Substrate: A suitable substrate, such as a peptide derived from the RNAPII C-terminal domain, is added along with ATP (often radiolabeled [γ-³²P]ATP or detected via fluorescence).
-
Inhibitor: Serial dilutions of Voruciclib are added to the reaction wells to achieve a range of final concentrations. A DMSO control is run in parallel.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody and detection reagent are used.
-
Data Analysis: The percentage of inhibition at each Voruciclib concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Cellular Apoptosis Assay (Flow Cytometry)
-
Objective: To measure the induction of apoptosis in cancer cell lines following treatment with Voruciclib, alone or in combination with venetoclax.
-
Methodology:
-
Cell Culture: AML cell lines (e.g., MV4-11, THP-1) are seeded in appropriate culture plates and allowed to adhere or stabilize.[6]
-
Treatment: Cells are treated with vehicle (DMSO), Voruciclib, venetoclax, or the combination at various concentrations for a specified duration (e.g., 6, 12, or 24 hours).[6]
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in a binding buffer.
-
Staining: Cells are stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Analysis: The stained cells are analyzed using a flow cytometer. The cell population is gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Data Interpretation: The percentage of apoptotic cells in each treatment group is quantified to assess the efficacy of the compounds.[6]
-
Western Blotting for Protein Expression
-
Objective: To detect changes in the protein levels of MCL-1, MYC, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
-
Methodology:
-
Cell Lysis: Following treatment as described above, cells are washed and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific for the target proteins (MCL-1, MYC, cleaved PARP, etc.) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities are quantified and normalized to the loading control to compare protein levels across different treatment conditions.[6]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Voruciclib, a Potent CDK4/6 Inhibitor, Antagonizes ABCB1 and ABCG2-Mediated Multi-Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
